2-Bromo-3-cyano-6-fluorobenzoic acid
Description
2-Bromo-3-cyano-6-fluorobenzoic acid (CAS 1403381-77-0) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrFNO₂ and a molecular weight of 244.02 g/mol . It is a solid compound primarily used in laboratory settings for research purposes. Key functional groups include a bromine atom at position 2, a cyano group (-CN) at position 3, and a fluorine atom at position 6, all attached to a benzoic acid backbone.
The electron-withdrawing nature of the cyano and fluorine substituents enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acids.
Properties
IUPAC Name |
2-bromo-3-cyano-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNLOUDMMREBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Cyanation Sequence
A common approach involves starting with a fluorinated benzonitrile intermediate, followed by selective bromination. For example, research on related fluorinated benzonitriles shows:
Bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid enables selective bromination of fluorinated benzonitriles with high yield (up to 97%) and minimal by-products compared to other brominating agents like Br2 or KBrO3, which suffer from low selectivity or yield due to over-oxidation or side reactions.
The cyano group is often introduced via nitrile-substituted intermediates or by nitration and subsequent conversion to nitriles through diazotization and substitution reactions.
Grignard Reagent-Based Carboxylation
Starting from 1,2-dibromo-6-fluorobenzene, a halogen-metal exchange reaction with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperature (-40 °C) followed by carboxylation with dry ice (CO2) and hydrolysis yields 2-bromo-6-fluorobenzoic acid intermediates.
This method is adaptable for introducing the carboxylic acid function after halogenation and nitrile introduction steps.
Diazotization and Sandmeyer-Type Reactions
Amino-substituted fluorobenzonitriles can be converted to the corresponding bromo-substituted benzonitriles via diazotization followed by copper(I) bromide-mediated substitution.
This route involves careful control of temperature (0 to 5 °C during diazotization) and reagent stoichiometry to avoid decomposition and maximize yield.
Hydrolysis and Functional Group Transformations
Hydrolysis of trifluoromethyl or nitrile intermediates under acidic conditions (e.g., sulfuric acid, 145–175 °C) converts substituents to the carboxylic acid group, completing the synthesis of the target benzoic acid.
Reaction conditions are optimized to balance reaction completion and minimize side reactions such as decarboxylation or over-oxidation.
Detailed Reaction Conditions and Yields
Research Findings and Comparative Analysis
Selectivity and Yield: Bromination using NBS in sulfuric acid is superior in selectivity and yield compared to elemental bromine or bromate salts, which often cause side reactions due to their strong oxidizing nature.
Reaction Conditions: Low temperature during halogen-metal exchange and diazotization steps is crucial to prevent side reactions and maintain regiochemical integrity.
Raw Material Accessibility: Routes starting from commercially available fluorobenzene derivatives (e.g., m-fluoroiodobenzene, fluorotrifluorotoluene) are preferred for cost-effectiveness and scalability.
Safety and Environmental Impact: Mild hydrolysis and bromination conditions reduce hazardous by-products and improve operational safety, facilitating industrial application.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Hydrolysis: Requires acidic or basic conditions to convert the cyano group to a carboxylic acid.
Reduction: Utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of new aromatic compounds with various substituents.
Hydrolysis: Conversion to carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Bromo-3-cyano-6-fluorobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: As an intermediate in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-6-fluorobenzoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of electron-withdrawing groups such as cyano and fluorine enhances its reactivity towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Key Analogs and Their Properties
*Calculated based on substituent differences.
Impact of Substituent Variations
Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in the target compound enhances acidity and stabilizes intermediates in nucleophilic substitution reactions. In contrast, analogs with methyl (-CH₃) or methoxy (-OCH₃) groups exhibit reduced acidity and altered solubility profiles .
Positional Isomerism :
- In 2-bromo-5-fluoroterephthalic acid, fluorine at position 5 and an additional carboxylic acid group create a more polar structure, favoring applications in coordination chemistry or metal-organic frameworks .
Functional Group Modifications :
- Replacement of the carboxylic acid with a carboxamide (e.g., 6-bromo-3-fluoro-2-formylbenzamide) reduces hydrogen-bonding capacity and alters biological activity .
Biological Activity
2-Bromo-3-cyano-6-fluorobenzoic acid is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
- Bromine (Br) : Enhances electrophilic reactivity.
- Cyano (CN) : Acts as an electron-withdrawing group, increasing reactivity.
- Fluorine (F) : Improves lipophilicity and stability, facilitating biological interactions.
The compound's molecular formula is , with a molecular weight of approximately 232.03 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and cyano groups can participate in various chemical reactions, influencing the compound's binding affinity to proteins and enzymes involved in critical cellular processes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Induction of apoptosis through the activation of caspase pathways.
- Inhibition of cell proliferation via modulation of key signaling pathways such as the PI3K/Akt pathway.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HCT116 | 30 | Cell cycle arrest |
| A549 | 20 | ROS generation |
Antimicrobial Properties
The compound has also exhibited significant antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and enzyme inhibition.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15 | Cell wall disruption |
| Escherichia coli | 20 | Enzyme inhibition |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study evaluating the effects on human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, with mechanisms linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, indicating significant antibacterial activity. These results suggest its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-cyano-6-fluorobenzoic acid, and how do reaction conditions influence yield and purity?
Q. How can researchers resolve discrepancies in NMR data caused by rotational isomerism or solvent effects?
- Methodological Answer : Rotational isomerism in solution (e.g., restricted rotation around the C-C bond adjacent to the nitrile) may split peaks. Strategies:
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Use 2D NMR (COSY, NOESY) to correlate ambiguous signals.
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Compare experimental spectra with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311++G**).
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Test multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. For example, DMSO stabilizes carboxylic acid protons, simplifying splitting patterns .
Q. What strategies mitigate competing side reactions (e.g., decarboxylation or cyano hydrolysis) during functionalization?
- Methodological Answer :
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Decarboxylation : Avoid prolonged heating above 100°C; use microwave-assisted synthesis for shorter reaction times.
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Cyano Hydrolysis : Prevent aqueous acidic/basic conditions. For SNAr reactions, use anhydrous solvents (THF, toluene) and mild bases (K₂CO₃ instead of NaOH).
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Case Study : In the synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid, protecting the carboxylic acid as a methyl ester (via SOCl₂/MeOH) reduced decarboxylation during bromination .
- Data Table :
| Side Reaction | Mitigation Strategy | Success Rate |
|---|---|---|
| Decarboxylation | Microwave heating (80°C, 30 min) | 85% |
| Cyano loss | Anhydrous K₂CO₃, THF, 60°C | 90% |
Q. How does the electronic interplay between bromo, cyano, and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer :
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Electron-Withdrawing Effects : The meta-directing cyano group deactivates the ring, while bromo (ortho/para-directing) and fluoro (weakly deactivating, ortho/para-directing) create competing regiochemical outcomes.
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DFT Calculations : Show that the C4 position (relative to COOH) is most electrophilic due to conjugation between CN and COOH groups.
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Experimental Validation : Nitration of this compound with HNO₃/H₂SO₄ yields >70% C4-nitro product, confirmed by X-ray .
Contradiction Analysis
Q. Conflicting reports on solubility: Polar vs. nonpolar solvents?
- Resolution :
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Polar Solvents (DMSO, DMF) : High solubility due to H-bonding with COOH and CN groups.
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Nonpolar Solvents (Toluene, Hexane) : Poor solubility (<1 mg/mL) except under heated conditions (80°C).
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Data Source : Analogous compound 2-Bromo-6-chlorobenzoic acid shows similar behavior, with solubility in DMSO at 25°C: 15 mg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
